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molecular formula C15H28O B8504595 1,6-Dodecadien-3-ol, 3,7,11-trimethyl- CAS No. 64611-88-7

1,6-Dodecadien-3-ol, 3,7,11-trimethyl-

Cat. No. B8504595
M. Wt: 224.38 g/mol
InChI Key: RAYSJZWIMVHXOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05955636

Procedure details

To 630 g of the crude 3,7,11-trimethyl-1,6-dodecadien-3-ol thus obtained, 0.16 g of a methanolic sodium methoxide (concentration: 28%) was added, then the resulting mixture was heated at 150° C. for 1 hour to decompose unreacted 3,7,11-trimethyl-6-dodecen-1-yn-3-ol. Thereafter, the resultant solution was simple distilled under a pressure of 7 to 12 mmHg to collect 520 g of a fraction having a boiling point of 120 to 135° C. Analysis by gas chromatography (column: DC-550, available from Gasukuro Kogyo Inc.; column length: 3 m; column temperature: 160° C.) revealed that this fraction contained 93.7% of 3,7,11-trimethyl-1,6-dodecadien-3-ol (yield on the basis of 6,10-dimethyl-5-undecen-2-one: 78.0%).
Quantity
630 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
0.16 g
Type
reactant
Reaction Step Two
Name
3,7,11-trimethyl-6-dodecen-1-yn-3-ol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
6,10-dimethyl-5-undecen-2-one

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([OH:16])([CH2:5][CH2:6][CH:7]=[C:8]([CH3:15])[CH2:9][CH2:10][CH2:11][CH:12]([CH3:14])[CH3:13])C=C.C[O-].[Na+].CC(O)(CCC=C(C)CCCC(C)C)C#C>>[CH3:15][C:8]([CH2:9][CH2:10][CH2:11][CH:12]([CH3:14])[CH3:13])=[CH:7][CH2:6][CH2:5][C:2](=[O:16])[CH3:1] |f:1.2|

Inputs

Step One
Name
Quantity
630 g
Type
reactant
Smiles
CC(C=C)(CCC=C(CCCC(C)C)C)O
Step Two
Name
sodium methoxide
Quantity
0.16 g
Type
reactant
Smiles
C[O-].[Na+]
Step Three
Name
3,7,11-trimethyl-6-dodecen-1-yn-3-ol
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C#C)(CCC=C(CCCC(C)C)C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
Thereafter, the resultant solution was simple distilled under a pressure of 7 to 12 mmHg
CUSTOM
Type
CUSTOM
Details
to collect 520 g of a fraction
CUSTOM
Type
CUSTOM
Details
by gas chromatography (column: DC-550, available from Gasukuro Kogyo Inc.; column length: 3 m; column temperature: 160° C.)

Outcomes

Product
Name
6,10-dimethyl-5-undecen-2-one
Type
product
Smiles
CC(=CCCC(C)=O)CCCC(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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